1-(2-Chloro-acetyl)-3-methyl-urea
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Description
1-(2-Chloro-acetyl)-3-methyl-urea is a useful research compound. Its molecular formula is C4H7ClN2O2 and its molecular weight is 150.56 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Chloro-acetyl)-3-methyl-urea, with the CAS number 4791-22-4, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a urea functional group substituted with a chloroacetyl moiety and a methyl group. This structure is significant for its interaction with biological systems, influencing its activity as an antimicrobial agent and potential therapeutic compound.
Antimicrobial Activity
This compound has been reported to exhibit notable antimicrobial properties. Studies suggest that its mechanism involves disrupting cellular processes in microbial organisms, potentially by inhibiting key enzymes or interfering with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Enzyme Inhibition
Research indicates that this compound may act as a selective inhibitor of certain enzymes, including those involved in nucleotide metabolism. For instance, it has been identified as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum, which is crucial for the parasite's proliferation .
Case Study: IMPDH Inhibition
A study highlighted the effectiveness of urea derivatives in inhibiting CpIMPDH, demonstrating that modifications to the urea structure can enhance binding affinity and selectivity. The compound's ability to inhibit this enzyme suggests potential therapeutic applications in treating infections caused by Cryptosporidium species .
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.
- Antiparasitic Treatments : The inhibition of IMPDH suggests potential use in treating parasitic infections, particularly those caused by Cryptosporidium.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines.
Properties
IUPAC Name |
2-chloro-N-(methylcarbamoyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2/c1-6-4(9)7-3(8)2-5/h2H2,1H3,(H2,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVMNAXEPPKXLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368514 |
Source
|
Record name | 1-(2-Chloro-acetyl)-3-methyl-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4791-22-4 |
Source
|
Record name | 1-(2-Chloro-acetyl)-3-methyl-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.